Bis(tributyltin) sulfosalicylate

Description

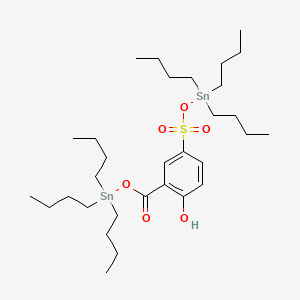

Bis(tributyltin) sulfosalicylate is an organotin compound composed of two tributyltin [(C₄H₉)₃Sn] groups coordinated to a sulfosalicylate anion (C₇H₅SO₇⁻). Its molecular formula is C₂₆H₅₄O₇SSn₂, with an estimated molar mass of ~776.3 g/mol (calculated from atomic weights). Historically, organotin compounds like this were widely used as biocides in antifouling paints for ships due to their effectiveness against marine organisms such as barnacles and algae . However, due to severe environmental and toxicological concerns, its use has been heavily restricted. For example, U.S. regulations since 1988 prohibit organotin-based antifouling paints on non-aluminum vessels under 25 meters in length and mandate strict controls on paint waste disposal .

Properties

CAS No. |

4419-22-1 |

|---|---|

Molecular Formula |

C31H58O6SSn2 |

Molecular Weight |

796.3 g/mol |

IUPAC Name |

tributylstannyl 2-hydroxy-5-tributylstannyloxysulfonylbenzoate |

InChI |

InChI=1S/C7H6O6S.6C4H9.2Sn/c8-6-2-1-4(14(11,12)13)3-5(6)7(9)10;6*1-3-4-2;;/h1-3,8H,(H,9,10)(H,11,12,13);6*1,3-4H2,2H3;;/q;;;;;;;2*+1/p-2 |

InChI Key |

KWFQHMKDEMNUQC-UHFFFAOYSA-L |

Canonical SMILES |

CCCC[Sn](CCCC)(CCCC)OC(=O)C1=C(C=CC(=C1)S(=O)(=O)O[Sn](CCCC)(CCCC)CCCC)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Tributylstannyl 4-[[(tributylstannyl)oxy]sulfonyl]salicylate can be synthesized through the reaction of 4-hydroxybenzoic acid with tributyltin chloride in the presence of a base such as sodium hydroxide. The reaction typically involves the formation of an intermediate ester, which is then sulfonylated using a sulfonyl chloride derivative. The final product is obtained after purification through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Tributylstannyl 4-[[(tributylstannyl)oxy]sulfonyl]salicylate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or hydroxides.

Reduction: It can be reduced to form lower oxidation state tin compounds.

Substitution: The tributyltin groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution.

Major Products

Oxidation: Formation of tin oxides or hydroxides.

Reduction: Formation of lower oxidation state tin compounds.

Substitution: Formation of substituted organotin compounds with various functional groups.

Scientific Research Applications

Tributylstannyl 4-[[(tributylstannyl)oxy]sulfonyl]salicylate has several scientific research applications:

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential use in drug development and as a precursor for radiolabeled compounds in diagnostic imaging.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of tributylstannyl 4-[[(tributylstannyl)oxy]sulfonyl]salicylate involves the interaction of the tin atoms with various molecular targets. The tin atoms can form coordination complexes with electron-rich sites on biomolecules, leading to changes in their structure and function. The compound can also participate in redox reactions, influencing cellular processes and signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Organotin compounds share a core tributyltin (TBT) structure but differ in their anionic ligands, which influence their physicochemical properties, applications, and environmental impacts. Below is a comparative analysis of Bis(tributyltin) sulfosalicylate with key analogues:

Structural and Functional Comparison

Toxicity and Environmental Impact

- This compound: Like all TBT compounds, it exhibits high toxicity to aquatic life, causing endocrine disruption (e.g., imposex in gastropods) and bioaccumulation.

- Bis(tri-n-butyltin) oxide: Persists in sediments for decades, with a half-life >5 years. Linked to immunosuppression in mammals at 0.1 mg/kg doses .

- Tributyltin acetate : Rapidly hydrolyzes in water but forms stable toxic metabolites. Chronic exposure causes neurotoxicity in fish at 1 µg/L concentrations .

Regulatory Landscape

The Rotterdam Convention (PIC Circular X, 1999) and national laws (e.g., U.S. EPA) restrict or ban TBT compounds in antifouling applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.